methyl 4-oxo-4-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]butanoate
Overview
Description
Methyl 4-oxo-4-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]butanoate is a useful research compound. Its molecular formula is C23H34N2O3 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound methyl 4-[7-(4-isopropylbenzyl)-2,7-diazaspiro[4.5]dec-2-yl]-4-oxobutanoate is 386.25694295 g/mol and the complexity rating of the compound is 542. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antihypertensive Activity
Research has explored the synthesis and antihypertensive activity of a series of compounds related to the diazaspiro[4.5]decane structure, highlighting their potential as antihypertensive agents. For example, compounds with specific substitutions have been designed as mixed alpha- and beta-adrenergic receptor blockers, showing promise in lowering blood pressure without the potential for causing orthostatic hypotension at therapeutic doses (Caroon et al., 1981).
Antiproliferative and Anticancer Activity
Another area of research focuses on the antiproliferative activities of related compounds. Methyl 3/4-[[4-(2-substituted thiazol-4-yl)phenyl]amino]-3-oxopropanoate/(4-oxobutanoate) derivatives have been synthesized and evaluated for their potential to inhibit DNA gyrase-ATPase activity, pointing to their cytotoxic properties and potential as anticancer agents (Yurttaş et al., 2022).
Antidiabetic Properties
The development of spirothiazolidines analogs highlights the search for novel anticancer and antidiabetic agents. Compounds with spirothiazolopyridinone–carbonitrile structures have shown significant anticancer activities against specific cancer cell lines and have exhibited higher therapeutic indices as alpha-amylase and alpha-glucosidase inhibitors compared to the control, suggesting their potential in diabetes treatment (Flefel et al., 2019).
Chemical Synthesis and Structural Analysis
The synthesis of various spiro compounds, including diazaspiro[4.5]decanes and oxaspiro[4.5]decanes, and their structural analysis through NMR techniques have been subjects of research. These studies provide insights into the relative configuration of spiro compounds and their synthetic pathways, contributing to the field of organic chemistry and the development of new synthetic methods (Guerrero-Alvarez et al., 2004).
Properties
IUPAC Name |
methyl 4-oxo-4-[9-[(4-propan-2-ylphenyl)methyl]-2,9-diazaspiro[4.5]decan-2-yl]butanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H34N2O3/c1-18(2)20-7-5-19(6-8-20)15-24-13-4-11-23(16-24)12-14-25(17-23)21(26)9-10-22(27)28-3/h5-8,18H,4,9-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUKBQQPSAXSJMT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN2CCCC3(C2)CCN(C3)C(=O)CCC(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H34N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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